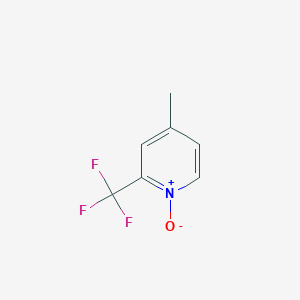
4-Methyl-2-(trifluoromethyl)pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(trifluoromethyl)pyridine 1-oxide is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the pyridine ring, along with an oxygen atom bonded to the nitrogen in the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trifluoromethyl)pyridine 1-oxide can be achieved through several methods. The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-2-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 1-oxide to its corresponding pyridine derivative.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state pyridine derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
Aplicaciones Científicas De Investigación
4-Methyl-2-(trifluoromethyl)pyridine 1-oxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but its ability to interact with various proteins and enzymes is a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)pyridine: Similar in structure but lacks the methyl group and the 1-oxide functionality.
4-Amino-2-(trifluoromethyl)pyridine: Contains an amino group instead of a methyl group.
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Features a carboxylic acid group instead of a methyl group.
Uniqueness: 4-Methyl-2-(trifluoromethyl)pyridine 1-oxide is unique due to the presence of both the trifluoromethyl and methyl groups, along with the 1-oxide functionality. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H6F3NO |
|---|---|
Peso molecular |
177.12 g/mol |
Nombre IUPAC |
4-methyl-1-oxido-2-(trifluoromethyl)pyridin-1-ium |
InChI |
InChI=1S/C7H6F3NO/c1-5-2-3-11(12)6(4-5)7(8,9)10/h2-4H,1H3 |
Clave InChI |
MACXJHSPXZUKBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=[N+](C=C1)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13033551.png)
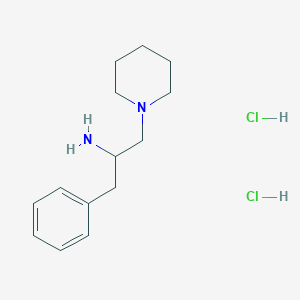
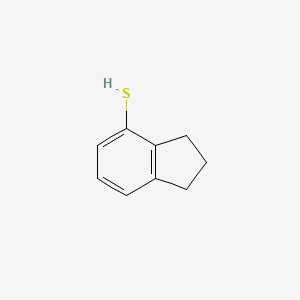
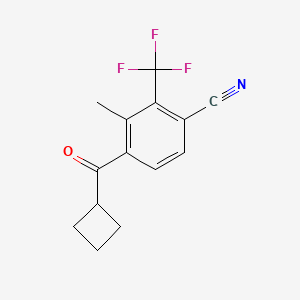
![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13033576.png)
![5-Chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13033578.png)
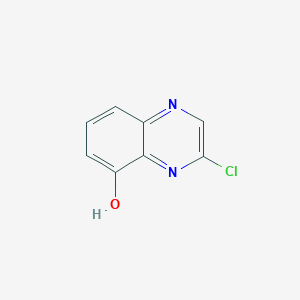
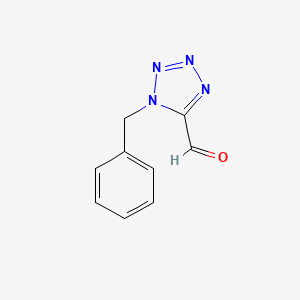

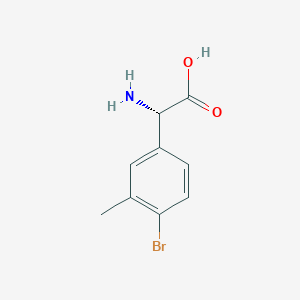
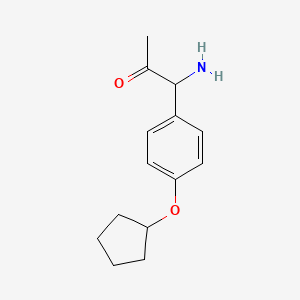
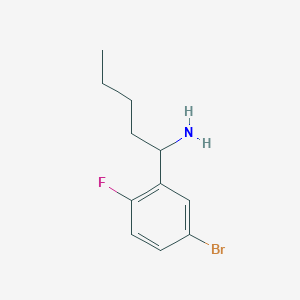
![2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate](/img/structure/B13033630.png)
![2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL](/img/structure/B13033631.png)
